COX-2 Inhibitory Potency and Functional Cooperation with TRAIL Relative to Celecoxib
In the 2008 Oncogene study, the compound (referred to as ON09310) was directly compared to the clinically established COX-2 inhibitor celecoxib. The authors report that 'ON09310 is generally more potent than celecoxib and, at lower concentration, strongly cooperates with TRAIL to induce apoptosis' [1]. This dual mechanism — COX-2 inhibition plus TRAIL-mediated apoptosis sensitization via DR5 upregulation — represents a functional differentiation from celecoxib, which generally requires higher concentrations to achieve comparable pro-apoptotic cooperation. The DR5 upregulation was demonstrated to occur through a GADD153/CHOP-dependent pathway, and critically, this effect was observed in both COX-2-positive and COX-2-negative cancer cell lines, indicating the apoptotic mechanism is at least partially independent of COX-2 inhibition itself [1].
| Evidence Dimension | Pro-apoptotic potency and TRAIL cooperation efficacy |
|---|---|
| Target Compound Data | ON09310: More potent than celecoxib; strongly cooperates with TRAIL to induce apoptosis at lower concentrations (exact IC50 values not specified in abstract; quantitative data resides in full-text figures) |
| Comparator Or Baseline | Celecoxib: Established COX-2 inhibitor; cooperates with TRAIL but requires higher concentrations for comparable pro-apoptotic effect |
| Quantified Difference | Qualitatively described as 'more potent' and effective at 'lower concentration' relative to celecoxib. Precise fold-difference requires full-text access. |
| Conditions | Assay: DR5 upregulation and TRAIL-cooperative apoptosis induction in COX-2-positive and COX-2-negative cancer cell lines; COX-2 inhibition assay; Publication: Oncogene 2008, 27(18):2656-2660 |
Why This Matters
A COX-2 inhibitor that also sensitizes cancer cells to TRAIL at lower concentrations offers a therapeutic window advantage that celecoxib does not match, making this compound a more attractive candidate for combination apoptosis-sensitization strategies in oncology research.
- [1] He Q, Lee DI, Rong R, Yu M, Luo X, Klein M, et al. Celecoxib and a novel COX-2 inhibitor ON09310 upregulate death receptor 5 expression via GADD153/CHOP. Oncogene. 2008;27(18):2656-2660. doi:10.1038/sj.onc.1210894. View Source
